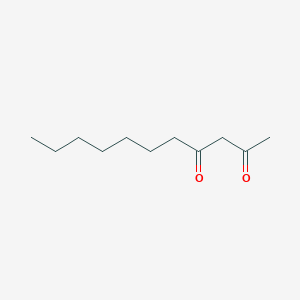
Undecane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecane-2,4-dione is a chemical compound with a unique structure that includes a spirocyclic framework This compound is part of the broader class of spiro compounds, which are characterized by a single atom that is shared by two rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of undecane-2,4-dione typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of monosubstituted benzenamine with 1,5-dioxaspiro[5.5]this compound in an ethanol solution of trimethoxymethane . The reaction is carried out at reflux temperature for a specified duration, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions would be essential to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Undecane-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the dione functional groups, which are highly reactive.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions typically result in the formation of new spirocyclic compounds with various functional groups.
Applications De Recherche Scientifique
Undecane-2,4-dione has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . Its unique structure makes it valuable in the study of spirocyclic compounds and their properties.
In biology and medicine, this compound derivatives have shown potential as antifungal, insecticidal, and antitumor agents . These compounds are also being investigated for their use as herbicides with low toxicity to microorganisms .
In industry, this compound is used in the development of optical materials and catalysts . Its ability to form stable spirocyclic structures makes it a valuable component in various industrial applications.
Mécanisme D'action
The mechanism of action of undecane-2,4-dione involves its interaction with specific molecular targets and pathways. The presence of the dione functional groups allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, resulting in the observed biological activities.
The molecular targets of this compound and its derivatives include enzymes and receptors involved in key biological processes. For example, its antifungal activity may be attributed to the inhibition of fungal enzymes, while its antitumor effects could be due to the disruption of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Undecane-2,4-dione can be compared with other spirocyclic compounds, such as 1,5-dioxaspiro[5.5]this compound and its derivatives . These compounds share similar structural features but differ in their functional groups and reactivity.
Similar Compounds:- 1,5-Dioxaspiro[5.5]this compound
- 3-(2,3,4-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]this compound
- 3-(3,4,5-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]this compound
The uniqueness of this compound lies in its specific functional groups and the resulting reactivity, which distinguishes it from other similar compounds. Its ability to form stable spirocyclic structures with diverse functional groups makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
25826-10-2 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
undecane-2,4-dione |
InChI |
InChI=1S/C11H20O2/c1-3-4-5-6-7-8-11(13)9-10(2)12/h3-9H2,1-2H3 |
Clé InChI |
PZMFITAWSPYPDV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


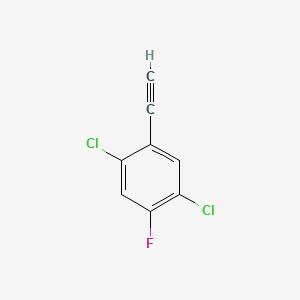
![2-(2-Ethoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B15301254.png)
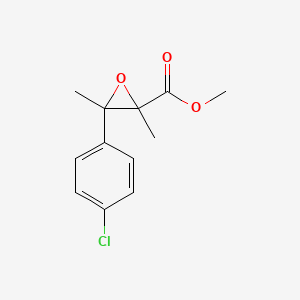
![2-Hydroxy-4-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B15301283.png)
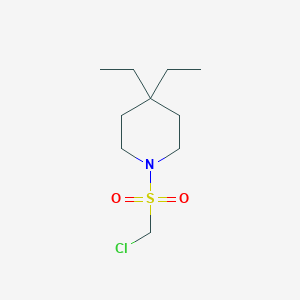

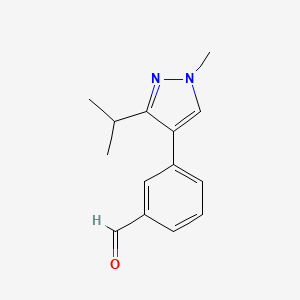
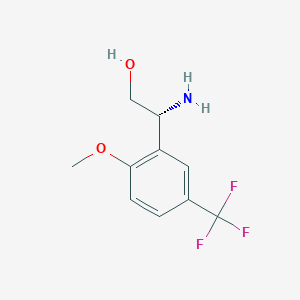
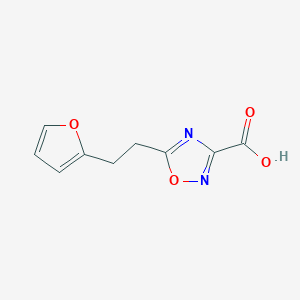
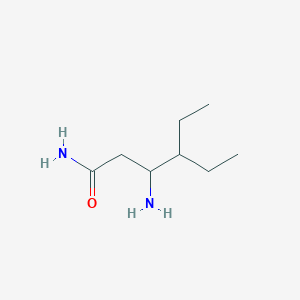
![1-[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride](/img/structure/B15301310.png)
![Benzyl [3,3-bis(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B15301314.png)
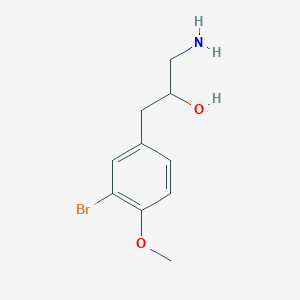
![2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride](/img/structure/B15301319.png)
